Blumeatin B
Overview
Description
Blumeatin, also known as 5,3',5'-trihydroxy-7-methoxy-dihydro-flavone, is a compound isolated from Blumea balsamifera, a plant known for its medicinal properties. It has been studied for its potential therapeutic effects, including liver protection, cholinesterase inhibition, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of blumeatin has been explored due to the challenges associated with its extraction from natural sources, such as prolonged duration and high cost. A synthetic approach involving Lewis acid-catalyzed ring closure and chiral resolution has been developed to efficiently produce optically pure blumeatin and its isomers. This method also led to the structure revision of previously reported blumeatin, which was found to be misassigned and actually corresponds to sterubin .
Molecular Structure Analysis
Blumeatin's molecular structure includes two hydroxyl groups located at C3' and C5' of ring B. This structure was confirmed through NMR spectroscopic analysis during the synthesis and structure revision process. The accurate identification of these functional groups is crucial for understanding the compound's bioactivity and potential interactions with biological targets .
Chemical Reactions Analysis
The chemical behavior of blumeatin has been explored in the context of its biological activities. For instance, its ability to inhibit cholinesterases suggests that it can interact with the active sites of these enzymes, forming hydrogen bonds and acting as a competitive inhibitor for butyrylcholinesterase (BuChE) and a noncompetitive inhibitor for acetylcholinesterase (AChE) . Additionally, its anti-inflammatory activity has been assessed through ear-swelling tests, indicating that blumeatin and its synthetic analogs can modulate inflammatory responses .
Physical and Chemical Properties Analysis
While the specific physical properties of blumeatin, such as melting point, solubility, and stability, are not detailed in the provided papers, its chemical properties can be inferred from its structure and biological activities. The presence of hydroxyl groups suggests that blumeatin is likely to exhibit polar characteristics, which may influence its solubility in various solvents. Its chemical reactivity, particularly in biological systems, is highlighted by its pharmacological activities, including hepatoprotective effects and enzyme inhibition .
Scientific Research Applications
Liver Protection : Blumeatin has demonstrated protective actions against experimental liver injuries. In studies involving rats and mice, Blumeatin inhibited the increase of serum alanine aminotransferase and liver triglyceride, and histological lesions of liver were less severe in hepatic injury models induced by carbon tetrachloride (CCl4) and thioacetamide (TAA) (Xu et al., 1993).
Anticancer Properties : Blumeatin exhibits potent anticancer effects against human oral cancer cells, particularly SCC-4 cells. It inhibits cell growth, triggers DNA damage, and activates autophagy, thereby suppressing migration and invasion of oral cancer cells (Chen & Su, 2020).
Neurodegenerative Diseases Treatment : Blumeatin has shown potential in treating neurodegenerative diseases like Alzheimer’s. It selectively inhibits butyrylcholinesterase (BuChE), which might offer greater efficacy with fewer side effects compared to drugs targeting acetylcholinesterase. Molecular docking studies support this selectivity, suggesting Blumeatin as a promising lead in Alzheimer’s disease treatment (Acero & Amor, 2022).
Xanthine Oxidase Inhibition : Blumeatin has been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This suggests its potential use in treating diseases related to urolithiasis and gout (Nessa et al., 2010).
Pharmacokinetics : Pharmacokinetic studies on Blumeatin, along with other flavonoids from Blumea balsamifera, have been conducted to understand their absorption and distribution in the body. This research is essential for evaluating the potential therapeutic applications of Blumeatin (Nessa et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPNMFZMHPLGRR-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000894 | |
Record name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Blumeatin B | |
CAS RN |
79995-67-8 | |
Record name | Blumeatin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79995-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079995678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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